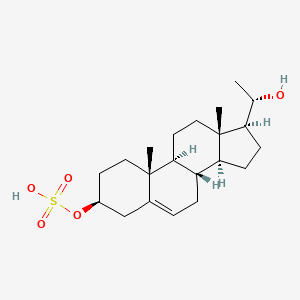
20alpha-Dihydroprognenolone-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20alpha-Dihydroprognenolone-sulfate is a naturally occurring steroid metabolite. It is a sulfated derivative of 20alpha-Dihydroprognenolone, which is itself a metabolite of pregnenolone. This compound plays a significant role in various physiological processes, particularly in the context of steroid hormone metabolism and neurosteroid activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydroprognenolone-sulfate typically involves the sulfation of 20alpha-Dihydroprognenolone. This process can be achieved using sulfokinase enzymes in the presence of ATP as a cofactor . The reaction conditions often require a controlled environment to ensure the specificity and efficiency of the sulfation process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. One such method involves the use of recombinant microorganisms, such as genetically modified yeast cells, which express the necessary enzymes for the biotransformation of precursor steroids into the desired sulfated product . This method allows for large-scale production with high specificity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 20alpha-Dihydroprognenolone-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydroxysteroid derivatives.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like thiols or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 20alpha-Dihydroprognenolone-ketone, while reduction can produce various hydroxysteroid derivatives.
Aplicaciones Científicas De Investigación
20alpha-Dihydroprognenolone-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its role in steroid hormone metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in hormone replacement therapy and neuroprotection.
Industry: It is used in the production of steroid-based pharmaceuticals and as a biochemical tool in various assays
Mecanismo De Acción
The mechanism of action of 20alpha-Dihydroprognenolone-sulfate involves its interaction with specific molecular targets and pathways. It acts as a modulator of ion channels, particularly those in the TRP (transient receptor potential) family . By binding to these channels, it can influence cellular signaling pathways and affect various physiological processes, including neurosteroid activity and hormone regulation.
Comparación Con Compuestos Similares
20alpha-Dihydroprogesterone: Another metabolite of progesterone with similar physiological roles.
Pregnenolone Sulfate: A sulfated neurosteroid with overlapping functions in modulating ion channels.
Dydrogesterone: A synthetic progestogen used in hormone replacement therapy
Uniqueness: 20alpha-Dihydroprognenolone-sulfate is unique due to its specific sulfation, which imparts distinct biochemical properties and enhances its role as a modulator of ion channels. This sulfation also differentiates it from other non-sulfated steroid metabolites, providing unique therapeutic and research applications.
Propiedades
Número CAS |
26838-20-0 |
|---|---|
Fórmula molecular |
C21H34O5S |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25)/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
Clave InChI |
QKOOLWUCVWTWAH-YZXCLFAISA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


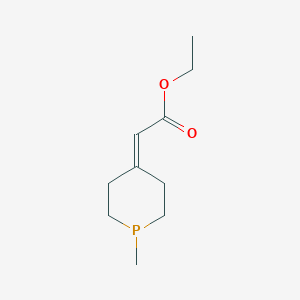

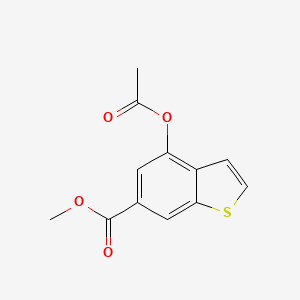

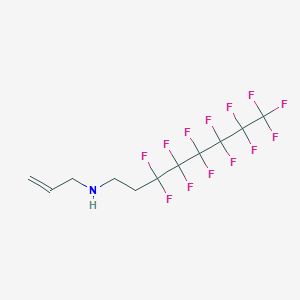

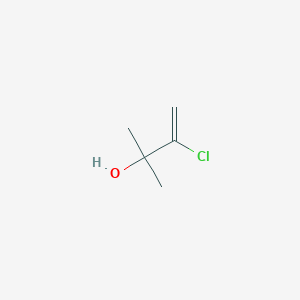


![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)


![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
